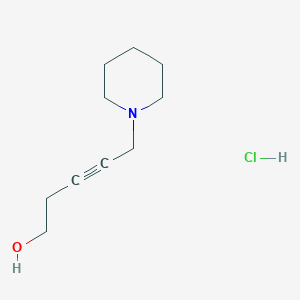
5-piperidin-1-ylpent-3-yn-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-piperidin-1-ylpent-3-yn-1-ol;hydrochloride is a chemical compound with the molecular formula C10H18ClNO and a molecular weight of 203.71 g/mol. It is known for its unique structure, which includes a piperidine ring and a pentyn-1-ol group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-piperidin-1-ylpent-3-yn-1-ol;hydrochloride typically involves the reaction of piperidine with pent-3-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-piperidin-1-ylpent-3-yn-1-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the pentyn-1-ol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-piperidin-1-ylpent-3-yn-1-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-piperidin-1-ylpent-3-yn-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-piperidin-1-ylpent-3-yn-1-ol;hydrochloride include:
- 5-piperidin-1-ylpent-3-yn-1-ol
- 5-(1-piperidinyl)-3-pentyn-1-ol
- 3-pentyn-1-ol, 5-(1-piperidinyl)-, hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a piperidine ring and a pentyn-1-ol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1443279-09-1 |
|---|---|
Molekularformel |
C10H18ClNO |
Molekulargewicht |
203.71 |
IUPAC-Name |
5-piperidin-1-ylpent-3-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c12-10-6-2-5-9-11-7-3-1-4-8-11;/h12H,1,3-4,6-10H2;1H |
InChI-Schlüssel |
VKWFCTYLJWVFCF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC#CCCO.Cl |
Kanonische SMILES |
C1CCN(CC1)CC#CCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















